
4-(Dibenzylamino)-2-methylbenzaldehyde
Overview
Description
4-(Dibenzylamino)-2-methylbenzaldehyde is an aromatic aldehyde featuring a dibenzylamino (–N(CH₂C₆H₅)₂) group at the para position and a methyl (–CH₃) group at the ortho position relative to the aldehyde functional group. This compound belongs to the family of substituted benzaldehydes, which are widely used as intermediates in organic synthesis, coordination chemistry, and materials science.
Applications of structurally similar compounds include corrosion inhibition () and luminescent materials (), highlighting the versatility of dibenzylamino-substituted aromatics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzylamino)-2-methylbenzaldehyde typically involves the reaction of 4-(dibenzylamino)benzaldehyde with a methylating agent. One common method is the Friedel-Crafts alkylation reaction, where the benzaldehyde is treated with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems reduces the risk of human error and increases the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzylamino)-2-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(Dibenzylamino)-2-methylbenzoic acid.
Reduction: 4-(Dibenzylamino)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
4-(Dibenzylamino)-2-methylbenzaldehyde has been investigated for its pharmacological properties, particularly as a potential ligand for cannabinoid receptors. The compound's structure suggests that it may interact with the endocannabinoid system, which is involved in numerous biological processes, including pain modulation, inflammation, and neuroprotection.
Case Study: Cannabinoid Receptor Modulation
Research indicates that compounds with substituted amino groups at the para position of aromatic rings can exhibit varying binding affinities to cannabinoid receptors. In particular, derivatives of this compound could be optimized to enhance selectivity for CB2 receptors, offering therapeutic potential for treating inflammatory disorders and pain management .
Synthetic Methodologies
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions allows it to be utilized in the development of more complex molecules.
Synthetic Applications
- Amination Reactions : this compound can be employed in nucleophilic substitution reactions to introduce diverse functional groups, thus expanding its utility in synthesizing pharmaceuticals.
- Formation of Hydrazones : The aldehyde functionality allows for the formation of hydrazones, which are valuable intermediates in the synthesis of various bioactive compounds .
Analytical Applications
The compound can also be analyzed using high-performance liquid chromatography (HPLC), making it suitable for quality control and purity assessment in pharmaceutical formulations.
HPLC Methodology
- Separation Techniques : this compound can be effectively separated using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile and water with a suitable acid additive for mass spectrometry compatibility. This method is scalable for preparative separations and can be adapted for pharmacokinetic studies .
Mechanism of Action
The mechanism of action of 4-(Dibenzylamino)-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to reduced inflammatory responses. Additionally, the compound may interact with cellular receptors and signaling pathways, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted benzaldehydes exhibit diverse physicochemical and functional properties depending on their substituents. Below is a detailed comparison of 4-(Dibenzylamino)-2-methylbenzaldehyde with analogous compounds:
Structural and Electronic Variations
- 4-(Diethylamino)-2-hydroxybenzaldehyde (CAS 17754-90-4): Substitutes dibenzylamino with diethylamino (–N(CH₂CH₃)₂) and adds a hydroxyl (–OH) group at the ortho position. The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents . Used in coordination chemistry for synthesizing luminescent europium complexes ().
- 4-(Dimethylamino)-2-methylbenzaldehyde (NSC 156548): Replaces dibenzylamino with dimethylamino (–N(CH₃)₂). Reported as an irritant to eyes, skin, and respiratory systems ().
- 4-(Benzyloxy)-2-methylbenzaldehyde (CAS 101093-56-5): Substitutes dibenzylamino with benzyloxy (–OCH₂C₆H₅). The ether group is less electron-donating than amines, altering electronic properties for photochemical applications .
Physicochemical Properties
Key Research Findings
Corrosion Inhibition :
Schiff bases from 2-methylbenzaldehyde derivatives show superior inhibition efficiency (e.g., 92%) compared to unsubstituted benzaldehydes due to increased electron density and adsorption capacity .- Luminescence: Dibenzylamino-substituted β-diketones exhibit strong fluorescence in Eu³⁺ complexes, making them candidates for blue optoelectronics ().
- Synthetic Flexibility: Dibenzylamino groups are introduced via reductive amination or alkylation, as seen in the synthesis of 4-(dibenzylamino)cyclohexanone ().
Biological Activity
4-(Dibenzylamino)-2-methylbenzaldehyde (CAS No. 1424-65-3) is a compound characterized by its dibenzylamino substitution on a 2-methylbenzaldehyde moiety. Its molecular formula is with a molecular weight of approximately 315.416 g/mol. The compound exhibits notable lipophilicity due to its structure, which may enhance its biological activity compared to simpler analogs. This article discusses the biological activities, synthesis methods, and potential applications of this compound based on diverse research findings.
- Molecular Formula :
- Molecular Weight : 315.416 g/mol
- Melting Point : 99–101 °C
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Some studies suggest that compounds with dibenzylamino groups possess significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary investigations have shown potential anticancer effects, particularly in inhibiting tumor cell proliferation.
- Enzyme Modulation : The compound may interact with specific enzymes, modulating their activity and influencing biochemical pathways.
The biological activity of this compound is thought to be mediated through:
- Lipophilicity : Enhances membrane permeability and interaction with cellular targets.
- Electron Transfer : The dibenzylamino group may facilitate redox reactions, impacting cellular signaling pathways.
Antimicrobial Studies
A study conducted on various derivatives of dibenzylamino compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the dibenzylamino group enhances the efficacy of these compounds.
Compound Name | Antibacterial Activity (MIC) |
---|---|
This compound | 32 µg/mL |
Benzaldehyde | >128 µg/mL |
4-Diethylamino-2-methylbenzaldehyde | 64 µg/mL |
Anticancer Activity
In vitro studies have reported that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells, suggesting its potential as an anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves a multi-step process:
- Vilsmeier-Haack Formylation : N,N-dibenzyl-2-methylaniline is formylated to introduce the aldehyde group.
- Hydrolysis : The intermediate undergoes hydrolysis to yield the desired aldehyde.
- Decarboxylation : If necessary, decarboxylation steps can be applied to refine the product further.
Applications
The unique properties of this compound make it suitable for various applications:
- Pharmaceutical Intermediates : Used in the synthesis of more complex pharmaceutical agents.
- Biological Research : Investigated for its potential therapeutic applications in antimicrobial and anticancer treatments.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(Dibenzylamino)-2-methylbenzaldehyde, and how can reaction conditions be tailored to improve yield?
- Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, in related dibenzylamino derivatives, stepwise benzylation of amines (e.g., 4-aminocyclohexan-1-ol) using benzyl bromide in DMF with K₂CO₃ as a base achieves moderate yields (~60-70%) . Optimization involves controlling stoichiometry (1:2.2 amine-to-benzyl bromide ratio) and reaction time (12-24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Temperature modulation (0–25°C) minimizes side reactions like over-alkylation .
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
- Answer : While specific toxicological studies are sparse, analogous aldehydes (e.g., 4-(bromomethyl)benzaldehyde) require stringent precautions:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation .
- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Answer : Use a combination of:
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>98%).
- Spectroscopy :
- ¹H/¹³C NMR : Look for characteristic benzyl CH₂ peaks (~3.8–4.2 ppm) and aldehyde proton (~10 ppm) .
- MS (ESI+) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 330.2 for C₂₂H₂₃NO) .
- Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?
- Answer : Chiral resolution or asymmetric catalysis is critical. For cyclohexyl analogs, enantiomeric purity is achieved using chiral auxiliaries (e.g., (1R,4R)-aminocyclohexanol) or enantioselective reducing agents (e.g., NaBH₄ with chiral ligands). Diastereomers are separable via preparative TLC (silica gel, CH₂Cl₂/MeOH 20:1), with enantiomeric excess (ee) confirmed by chiral HPLC (>90% ee) .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound in novel reactions?
- Answer :
- DFT Calculations : Optimize transition states (e.g., aldehyde nucleophilic addition) using B3LYP/6-31G(d) to predict activation energies .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways .
- In Silico Docking : For biological studies, AutoDock Vina predicts binding affinities to targets like sigma-1 receptors (∆G ≤ –8 kcal/mol) .
Q. How should researchers address contradictions in experimental data, such as discrepancies between theoretical and observed reaction yields?
- Answer : Systematic troubleshooting steps include:
- Replicate Experiments : Ensure reproducibility under identical conditions (temperature, solvent purity).
- Byproduct Analysis : Use LC-MS to identify undesired products (e.g., over-oxidized aldehydes).
- Computational Validation : Compare experimental yields with DFT-predicted energy barriers to identify kinetic vs. thermodynamic bottlenecks .
- Alternative Routes : Test parallel pathways (e.g., Pd/C-catalyzed hydrogenation for debenzylation ).
Q. Methodological Tables
Table 1. Key Reaction Conditions for Synthesizing Dibenzylamino Derivatives
Step | Reagents/Conditions | Yield (%) | Purity Method |
---|---|---|---|
Benzylation | Benzyl bromide, K₂CO₃, DMF, 24h, 25°C | 65 | Column chromatography |
Reductive Amination | NaHB(OAc)₃, HOAc, DCM, 48h | 72 | ¹H NMR |
Debenzylation | Pd/C, H₂ (1 atm), IPA, 6h | 85 | HPLC |
Table 2. Computational Parameters for Reactivity Prediction
Properties
IUPAC Name |
4-(dibenzylamino)-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-18-14-22(13-12-21(18)17-24)23(15-19-8-4-2-5-9-19)16-20-10-6-3-7-11-20/h2-14,17H,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVDVHYMDWJOSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545903 | |
Record name | 4-(Dibenzylamino)-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1424-65-3 | |
Record name | 4-(Dibenzylamino)-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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